Cas no 33993-67-8 (b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate))

33993-67-8 structure
Nome do Produto:b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate) Propriedades químicas e físicas
Nomes e Identificadores
-
- b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
- [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate
- [2-Hydroxy-4-(hydroxymethyl)phenyl]6-O-(3-phenyl-1-oxo-2-propenyl)-β-D-allopyranoside
- 2-Hydroxy-4-(hydroxymethyl)phenyl 6-O-[(2E)-3-phenylprop-2-enoyl]-beta-D-allopyranoside
- 2-Hydroxy-4-hydroxymethylphenyl 6-O-cinnamoyl-beta-D-allopyranoside
- beta-D-allopyranoside, 2-hydroxy-4-(hydroxymethyl)phenyl 6-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-
- beta-D-Allopyranoside, 2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
- Rubropilosin
- SCHEMBL8821200
- 33993-67-8
-
- Inchi: InChI=1S/C22H24O9/c23-11-14-6-8-16(15(24)10-14)30-22-21(28)20(27)19(26)17(31-22)12-29-18(25)9-7-13-4-2-1-3-5-13/h1-10,17,19-24,26-28H,11-12H2/b9-7+/t17-,19-,20-,21-,22-/m1/s1
- Chave InChI: HNOZXQFKIYWTHH-HQSWATCJSA-N
- SMILES: OCC1=CC=C(O[C@@H]2O[C@H](COC(/C=C/C3=CC=CC=C3)=O)[C@@H](O)[C@@H](O)[C@H]2O)C(O)=C1
Propriedades Computadas
- Massa Exacta: 432.142032
- Massa monoisotópica: 432.142032
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 8
- Complexidade: 592
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.6
- Superfície polar topológica: 146
Propriedades Experimentais
- Densidade: 1.457
- Ponto de ebulição: 730.3°C at 760 mmHg
- Ponto de Flash: 255.5°C
- Índice de Refracção: 1.668
b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate) Literatura Relacionada
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
33993-67-8 (b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)) Produtos relacionados
- 92233-55-1(Syringin-pentaacetate)
- 24959-81-7(Caffeic Acid 3-beta-D-Glucoside)
- 14364-09-1(Sinapic Acid Acyl-b-D-glucoside)
- 136172-60-6(6-O-Caffeoylarbutin)
- 1005300-36-6(1-[(4-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2137610-69-4(N-{3-aminobicyclo1.1.1pentan-1-yl}oxolane-3-sulfonamide)
- 2171535-49-0(4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 865613-46-3(8-oxatricyclo7.4.0.0^{2,7}trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate)
- 34493-98-6(Dideoxykanamycin B)
- 2703774-96-1(1,1-Dimethylethyl 3-(5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)-1-azetidinecarboxylate)
Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente
